
Benzyl-PEG8-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG8-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the conjugation of molecules through its N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds. The compound’s structure includes a benzyl group and an eight-unit PEG chain, making it highly versatile for various bioconjugation applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG8-NHS ester typically involves the reaction of benzyl-PEG8-alcohol with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) under inert conditions to prevent hydrolysis . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions, where the NHS ester group reacts with primary amines to form amide bonds . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as lysine residues on proteins or peptides . The reaction is typically carried out in an aqueous buffer at a slightly basic pH (pH 7.5-8.5) to ensure optimal reactivity of the NHS ester group .
Major Products Formed
The major products formed from the reaction of this compound with primary amines are stable amide bonds, which link the PEG chain to the target molecule . This results in the formation of bioconjugates that retain the functional properties of both the PEG chain and the target molecule .
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG8-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various biochemical assays and studies.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of PEGylated compounds, which have improved solubility, stability, and bioavailability.
Wirkmechanismus
The mechanism of action of Benzyl-PEG8-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine on the target molecule . This reaction results in the formation of a stable amide bond, which links the PEG chain to the target molecule . The PEG chain provides steric hindrance and hydrophilicity, enhancing the solubility and stability of the conjugated molecule .
Vergleich Mit ähnlichen Verbindungen
Benzyl-PEG8-NHS ester is unique due to its eight-unit PEG chain and benzyl group, which provide specific properties for bioconjugation applications. Similar compounds include:
Benzyl-PEG4-NHS ester: A shorter PEG chain variant with similar reactivity but different solubility and stability properties.
Benzyl-PEG12-NHS ester: A longer PEG chain variant that offers increased solubility and flexibility for certain applications.
Methyl-PEG8-NHS ester: A variant with a methyl group instead of a benzyl group, providing different hydrophobicity and reactivity characteristics.
These similar compounds offer a range of options for researchers, allowing them to choose the most suitable linker for their specific applications.
Eigenschaften
Molekularformel |
C28H43NO12 |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H43NO12/c30-26-6-7-27(31)29(26)41-28(32)8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-4-2-1-3-5-25/h1-5H,6-24H2 |
InChI-Schlüssel |
KOSWOWXFLLZESQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
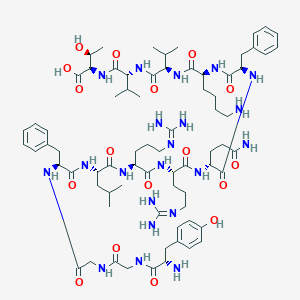
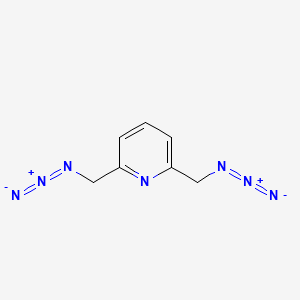
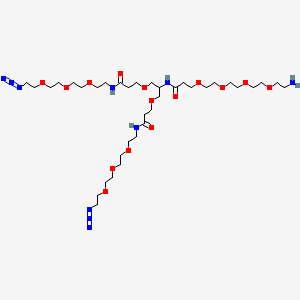
![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
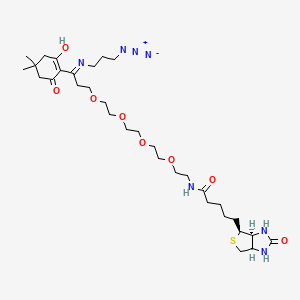
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
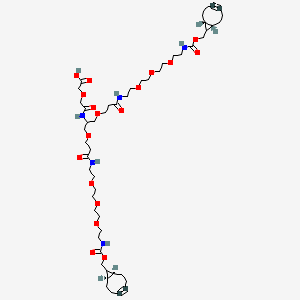
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15073350.png)
